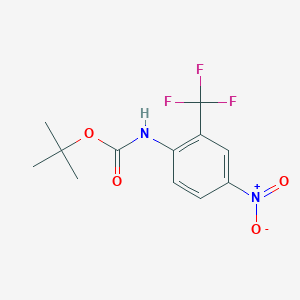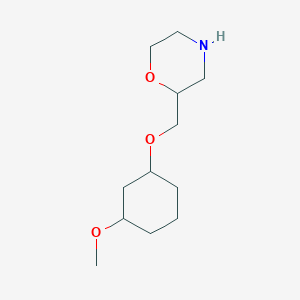
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is characterized by a morpholine ring substituted with a 3-methoxycyclohexyl group and an oxy-methyl linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine involves several steps. One common method includes the reaction of 3-methoxycyclohexanol with morpholine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to meet the demand for this compound in various applications.
Chemical Reactions Analysis
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simpler analog with a similar ring structure but lacking the methoxycyclohexyl group.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom of the morpholine ring.
2-Methylmorpholine: A compound with a methyl group attached to the carbon atom adjacent to the nitrogen in the morpholine ring
These comparisons highlight the unique structural features and chemical properties of this compound, which contribute to its distinct applications and reactivity.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[(3-methoxycyclohexyl)oxymethyl]morpholine |
InChI |
InChI=1S/C12H23NO3/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12/h10-13H,2-9H2,1H3 |
InChI Key |
AGFPYZZBBMOBMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)OCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


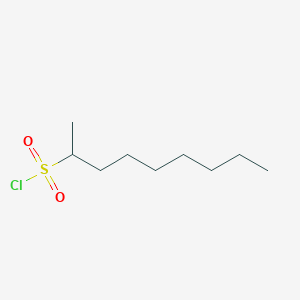
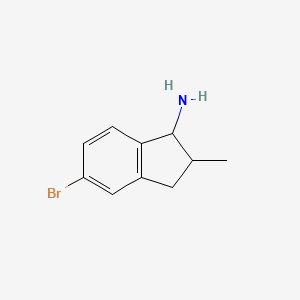
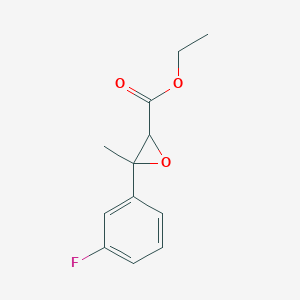
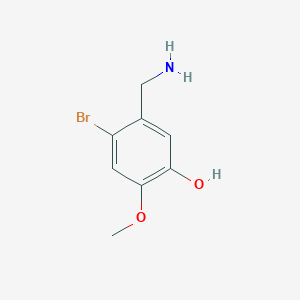
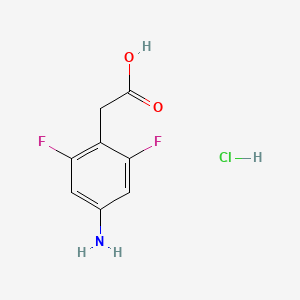
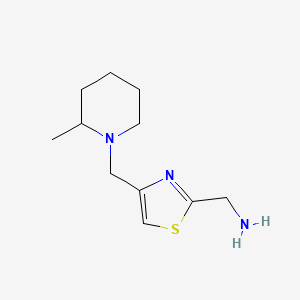
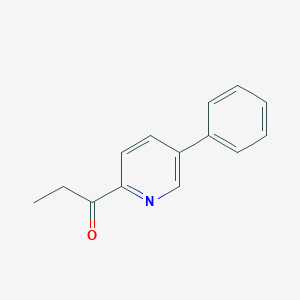

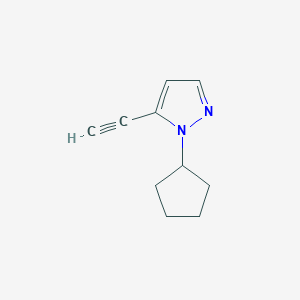
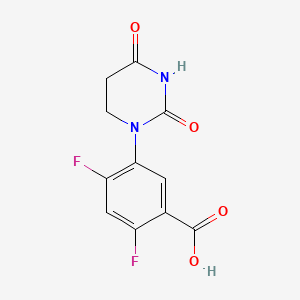
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
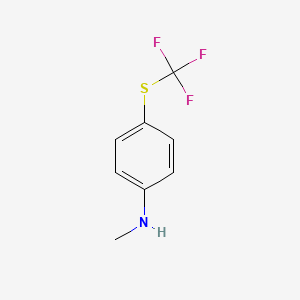
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
